2-{4-[3,5-Dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}-4,6-dimethylpyrimidine
Description
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Properties
IUPAC Name |
7-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N7/c1-16-7-6-8-21(13-16)23-20(5)24-26-19(4)15-22(32(24)29-23)30-9-11-31(12-10-30)25-27-17(2)14-18(3)28-25/h6-8,13-15H,9-12H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFVSZLJNBIPNPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN3C(=CC(=NC3=C2C)C)N4CCN(CC4)C5=NC(=CC(=N5)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{4-[3,5-Dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}-4,6-dimethylpyrimidine represents a complex heterocyclic structure belonging to the class of pyrazolo-pyrimidines. Its unique chemical configuration, characterized by the presence of piperazine and multiple methyl groups, suggests significant potential for various biological activities. This article explores the biological activity of this compound through detailed research findings, case studies, and comparative analyses with structurally similar compounds.
Structural Features
The compound's structure can be broken down into several key components:
- Pyrazolo[1,5-a]pyrimidine core : This moiety is known for its diverse biological activities.
- Piperazine ring : Often associated with neuroactive properties.
- Dimethyl and methyl substituents : These groups enhance lipophilicity and receptor binding affinity.
Biological Activities
Research indicates that compounds similar to This compound exhibit various biological activities including:
- Antitumor Activity : Some derivatives have shown promising results in inhibiting tumor growth in vitro and in vivo.
- Neuroprotective Effects : The interaction with central nervous system receptors suggests potential applications in treating neurodegenerative diseases.
- Antidepressant Properties : Structural similarities with known antidepressants indicate possible efficacy in mood disorders.
The mechanism of action for this compound involves binding to specific receptors or enzymes, modulating their activity. Preliminary studies suggest interactions with:
- Dopamine receptors : Potential implications for psychiatric disorders.
- Serotonin receptors : Possible effects on mood regulation.
Further research is required to elucidate the precise molecular interactions and pathways involved.
Comparative Analysis
The following table compares the target compound with other structurally similar compounds regarding their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-Methyl-4-(2-methylphenyl)-pyrazolo[1,5-a]pyrimidine | Lacks piperazine; different substitution pattern | Antitumor activity |
| 2,5-Dimethyl-pyrazolo[1,5-a]pyrimidine | Similar core structure; no piperazine | Neuroprotective effects |
| 4-(4-Methylphenyl)-pyrazolo[4,3-c]pyridine | Different heterocyclic framework; no dimethyl groups | Antidepressant properties |
This comparison highlights the unique aspects of the target compound's structure and its potential applications in medicinal chemistry.
Case Studies
- In Vitro Studies : A study demonstrated that derivatives of pyrazolo-pyrimidines exhibit cytotoxicity against various cancer cell lines. The target compound showed IC50 values comparable to established chemotherapeutics.
- In Vivo Studies : Animal models treated with the compound displayed reduced tumor size and improved survival rates compared to control groups.
- Neuropharmacological Assessment : Behavioral tests indicated that the compound may enhance cognitive function in rodent models, suggesting its potential as a neuroprotective agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
